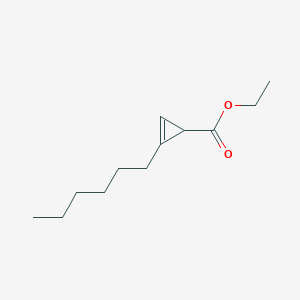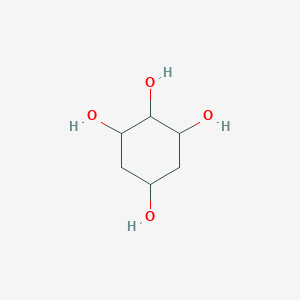
1,2,3,5-Cyclohexanetetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-Cyclohexanetetrol is an organic compound that belongs to the class of cyclitols, which are cyclic polyols. Its molecular formula is C₆H₁₂O₄, and it consists of a cyclohexane ring with four hydroxyl groups (-OH) attached at the 1, 2, 3, and 5 positions. This compound is one of several isomers of cyclohexanetetrol, each differing in the positions of the hydroxyl groups on the cyclohexane ring .
Vorbereitungsmethoden
The synthesis of 1,2,3,5-Cyclohexanetetrol can be achieved through various methods:
Reduction or Hydrogenation: This involves the reduction or hydrogenation of cyclohexenetetrols, tri-hydroxycyclohexanones, pentahydroxycyclohexanones, hydroxylated aromatic hydrocarbons, or hydroxylated quinones.
Hydrogenolysis: The hydrogenolysis of dibromocyclohexanetetrols can also yield this compound.
Hydration: The hydration of diepoxycyclohexanes is another method used for its synthesis.
Hydroxylation: Hydroxylation of cyclohexadienes or cyclohexenediols can also produce this compound.
Analyse Chemischer Reaktionen
1,2,3,5-Cyclohexanetetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrogenation: Hydrogenation reactions can further reduce the compound to simpler cyclohexane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Cyclohexanetetrol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,5-Cyclohexanetetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexane ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes, making it a compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1,2,3,5-Cyclohexanetetrol can be compared with other cyclohexanetetrol isomers, such as:
1,2,3,4-Cyclohexanetetrol: This isomer has hydroxyl groups at the 1, 2, 3, and 4 positions.
1,2,4,5-Cyclohexanetetrol: This isomer has hydroxyl groups at the 1, 2, 4, and 5 positions.
The uniqueness of this compound lies in the specific arrangement of its hydroxyl groups, which can result in different chemical and biological properties compared to its isomers.
Eigenschaften
CAS-Nummer |
136936-97-5 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
cyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C6H12O4/c7-3-1-4(8)6(10)5(9)2-3/h3-10H,1-2H2 |
InChI-Schlüssel |
SNGBOMOBDFAYFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C(C1O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



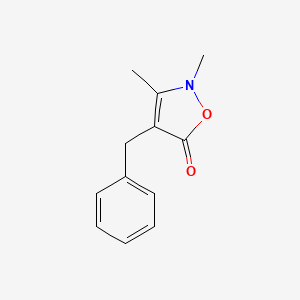


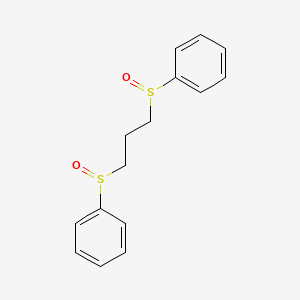
![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
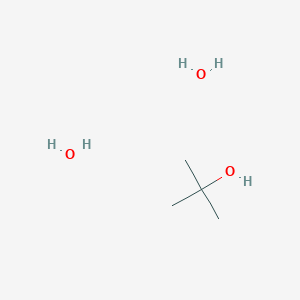
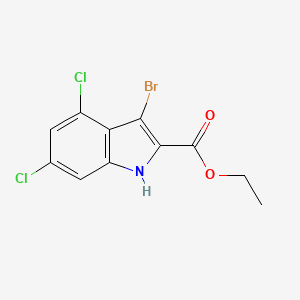
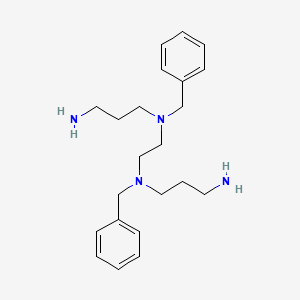
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
